1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-2-[(4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ETHAN-1-ONE is a complex organic compound that features a combination of piperazine, chlorophenyl, and triazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-2-[(4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ETHAN-1-ONE typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the chlorophenyl group. The triazole moiety is then incorporated through a series of reactions involving appropriate reagents and catalysts. The final step involves the formation of the ethanone linkage, which connects the different functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-2-[(4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ETHAN-1-ONE can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-2-[(4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ETHAN-1-ONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Investigated for potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-2-[(4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ETHAN-1-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(4-BROMOPHENYL)PIPERAZIN-1-YL]-2-[(4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ETHAN-1-ONE
- 1-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-[(4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ETHAN-1-ONE
Uniqueness
1-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-2-[(4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ETHAN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, may enhance its binding affinity to certain targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C26H24ClN5OS |
---|---|
Molecular Weight |
490.0 g/mol |
IUPAC Name |
1-[4-(4-chlorophenyl)piperazin-1-yl]-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C26H24ClN5OS/c27-21-11-13-22(14-12-21)30-15-17-31(18-16-30)24(33)19-34-26-29-28-25(20-7-3-1-4-8-20)32(26)23-9-5-2-6-10-23/h1-14H,15-19H2 |
InChI Key |
JOWUQCSBSNHUJT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.